A Comprehensive Technical Guide on the Chemical Properties of (4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol
A Comprehensive Technical Guide on the Chemical Properties of (4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol
Abstract
This technical guide provides an in-depth analysis of (diphenyl-4H-1,2,4-triazol-3-yl)methanol, with a specific focus on the well-characterized (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol isomer. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities. This document synthesizes data from peer-reviewed literature and chemical databases to offer a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the compound's synthesis, detailing the underlying reaction mechanisms, its core physicochemical and spectroscopic properties, its chemical reactivity, and its significant potential as a building block for novel therapeutic agents. The guide is structured to provide not just data, but also expert insights into the causality behind experimental protocols and the strategic potential of this molecular scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system has garnered sustained interest from synthetic and medicinal chemists due to its unique electronic properties and its capacity to engage with biological systems through hydrogen bonding and other non-covalent interactions.[1][2] This five-membered heterocycle is a key structural motif in a multitude of clinically approved drugs, demonstrating a remarkable range of pharmacological activities, including antifungal (e.g., Fluconazole), antiviral, anticancer, and anti-inflammatory properties.[1][3][4]
The subject of this guide, (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol, integrates this potent heterocyclic core with two phenyl groups and a reactive hydroxymethyl group. This combination of aromatic and functional moieties provides a rigid, three-dimensional architecture that is ripe for exploration as a central scaffold in drug discovery programs. The diphenyl substitution influences the molecule's lipophilicity and potential for pi-stacking interactions, while the methanol group serves as a versatile handle for further chemical modification and library development.
Caption: Structure of (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol.
Synthesis and Mechanistic Considerations
The synthesis of 1,2,4-triazole derivatives is a well-established field, with several reliable methodologies. A prominent and effective route to (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol and its analogues involves the cyclization of benzilic acid hydrazide with an appropriate aldehyde in the presence of ammonium acetate.[1][2]
Synthetic Workflow Overview
The process begins with the preparation of benzilic acid hydrazide from a benzilate ester. This hydrazide then serves as the key precursor for the heterocyclic ring formation.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from the general method described by Mohammed et al. for the synthesis of related derivatives.[1][2]
Step 1: Reaction Setup
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To a 100 mL round-bottom flask, add benzilic acid hydrazide (0.001 mol, 0.242 g).
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Add ammonium acetate (0.76 g).
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Add glacial acetic acid (25 mL) to dissolve the solids.
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Finally, add benzaldehyde (0.001 mol, 0.106 g) to the solution.
Step 2: Reaction Execution
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Equip the flask with a magnetic stirrer and stir the reaction mixture at ambient temperature for 24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Product Isolation and Purification
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Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water.
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Neutralize the acidic solution by the slow addition of concentrated ammonia solution until the mixture is basic.
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A solid precipitate will form. Collect the crude product by vacuum filtration.
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Wash the solid product several times with cold distilled water to remove any residual salts.
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Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.
Mechanistic Rationale
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Role of Acetic Acid: Glacial acetic acid serves as a protic solvent that facilitates the dissolution of the reactants and acts as a catalyst for the initial condensation and subsequent cyclization steps.
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Role of Ammonium Acetate: Ammonium acetate is the key nitrogen source for the formation of the 1,2,4-triazole ring. It provides the N4 nitrogen atom of the heterocyclic core. The reaction proceeds through a series of condensation and cyclodehydration steps, where the hydrazide, aldehyde, and ammonia equivalent assemble to form the stable triazole ring.
Physicochemical and Spectroscopic Profile
The accurate characterization of (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol is crucial for its use in further research. The following data has been compiled from various chemical databases and spectral analysis resources.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃O | [6] |
| Molecular Weight | 251.28 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 56999-71-4 | [7] |
| Storage Class | 11 (Combustible Solids) | [6] |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure and provides a fingerprint for compound identification.
| Technique | Key Features and Expected Signals |
| ¹H-NMR | ~11.1-11.5 ppm (s, 1H): Broad singlet corresponding to the N-H proton of the triazole ring.[2]~7.2-8.1 ppm (m, 10H): Complex multiplet region for the aromatic protons of the two phenyl rings.[2]~5.0-6.0 ppm (s, 1H): Singlet for the hydroxyl (-OH) proton.~4.5-5.0 ppm (s, 2H): Singlet for the methylene (-CH₂) protons of the methanol group. |
| IR (KBr, cm⁻¹) | 3300-3400: Broad peak for the O-H stretch of the alcohol.~3100-3200: N-H stretching vibration of the triazole ring.~3050: Aromatic C-H stretching.~1600, 1580: C=N and C=C stretching vibrations within the triazole and phenyl rings. |
| Mass Spec (GC-MS) | m/z 251: Expected molecular ion peak [M]⁺.Key fragmentation patterns would likely involve the loss of H₂O (m/z 233) and cleavage of the methanol group. |
Note: Specific chemical shifts and peak shapes can vary based on the solvent used and sample concentration.
Reactivity and Derivatization Potential
The structure of (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol offers several sites for chemical modification, making it an excellent scaffold for building compound libraries for structure-activity relationship (SAR) studies.
Caption: Key reactive sites for chemical derivatization.
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The Hydroxymethyl Group: This primary alcohol is a highly versatile functional handle.
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Esterification: It can be readily acylated with acid chlorides or anhydrides to form esters, allowing for the modulation of lipophilicity and the introduction of new pharmacophores.
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Oxidation: Controlled oxidation can yield the corresponding aldehyde, which can then be used in reductive amination or Wittig reactions. Further oxidation leads to the carboxylic acid derivative.
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Etherification: Formation of ethers via Williamson synthesis is another viable pathway.
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The Triazole N-H Group: The proton on the triazole nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated to introduce substituents at this position, which is critical for tuning the electronic properties and biological activity of the scaffold.
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The Phenyl Rings: While the triazole ring is electron-withdrawing, the phenyl rings can still undergo electrophilic aromatic substitution. This allows for the introduction of various substituents (e.g., halogens, nitro groups) that can serve as handles for further cross-coupling reactions or directly modulate biological activity.
Applications in Drug Discovery
The 1,2,4-triazole core is a proven pharmacophore, and derivatives of (diphenyl-4H-1,2,4-triazol-3-yl)methanol are promising candidates for screening in various therapeutic areas.
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Antimicrobial and Antifungal Agents: The triazole moiety is famous for its role in antifungal drugs that inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase.[4] New derivatives can be screened for activity against resistant strains of fungi and bacteria.[3]
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Anticancer Activity: Numerous 1,2,4-triazole derivatives have been investigated for their antiproliferative effects against various human tumor cell lines.[8] The diphenyl scaffold can be modified to optimize interactions with specific oncogenic targets.
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Anti-inflammatory and Analgesic Properties: The rigid structure of the triazole core is suitable for designing agents that can fit into the active sites of enzymes involved in inflammation, such as cyclooxygenases.[1]
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Agrochemicals: Beyond medicine, triazoles are extensively used as fungicides and plant growth regulators in agriculture, representing another potential application area for novel derivatives.[1][2]
Conclusion
(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol is a chemically robust and synthetically accessible molecule that stands at the intersection of heterocyclic and medicinal chemistry. Its well-defined structure, characterized by a potent 1,2,4-triazole core and multiple handles for derivatization, makes it an exceptionally valuable scaffold for modern drug discovery and materials science. The synthetic protocols are straightforward, and its physicochemical properties are well-documented. For research teams looking to develop novel compounds with a high potential for biological activity, (4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol represents a strategic starting point for the generation of diverse and innovative chemical libraries.
References
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Mohammed, S. J., & Abdull Kareem, M. A. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. International Journal of Recent Research and Review, X(2). Available from: [Link]
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Wiley-VCH GmbH. (4,5-Diphenyl-4H-1,2,4-triazol-3-yl)methanol in SpectraBase. Available from: [Link]
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Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Available from: [Link]
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Mohammed, S. J., & Abdull Kareem, M. A. (2019). Synthesis and Characterization of Some New Diphenyl (5-Aryl- 4H-1,2,4-triazol-3-yl)Methanol. ResearchGate. Available from: [Link]
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Fisyuk, A. S., & Kormshchikov, A. A. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology, 10(3), 201-207. Available from: [Link]
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Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. Available from: [Link]
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Al-Sultani, A. A. J., & Al-Juboori, A. M. H. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Physics: Conference Series, 2153, 012015. Available from: [Link]
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Ghiuru, R.-G., et al. (2022). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Molbank, 2022(2), M1382. Available from: [Link]
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ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available from: [Link]
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Wang, S., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(15), 4983. Available from: [Link]
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Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 45, 116315. Available from: [Link]
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